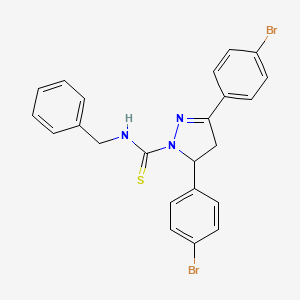

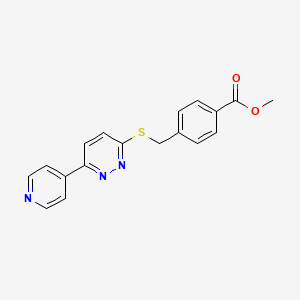

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

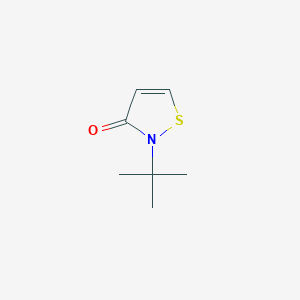

The compound "N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antidepressant, and cytotoxic effects. The compound is characterized by the presence of a pyrazole core, a carbothioamide group, and bromophenyl substituents, which may contribute to its biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the ring closure reaction of appropriate precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized using a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Although the exact synthesis of "N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with the appropriate benzyl and bromophenyl substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of a methyl derivative of a triazole compound was confirmed by X-ray analysis . The intermolecular interactions and crystal packing of similar compounds can be stabilized by hydrogen bonds and π-interactions, as observed in the X-ray structure characterization of antipyrine derivatives . These interactions are crucial for the stability and biological activity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the carbothioamide group, for instance, can be exploited in the formation of metal complexes, as seen in the synthesis of gold(III) complexes with 4,5-dihydropyrazole-1-carbothioamide derivatives . These complexes have shown cytotoxic effects against cancer cell lines, indicating the potential for developing metal-based drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromophenyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The antimicrobial activity of pyrazole derivatives, as seen in the evaluation of new analogues against various bacteria and fungi, suggests that these compounds can interact effectively with biological targets . The substituent groups on the benzene ring are known to have a significant effect on the biological activity, including cytotoxicity .

科学的研究の応用

Synthesis and Structural Analysis

- N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and related derivatives are often synthesized and characterized for their structural properties. Single-crystal X-ray diffraction data, along with IR, NMR, and mass spectral data, are commonly used for structural confirmation. The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H…π interactions, are studied in detail to understand the molecular structure and stability (Jasinski et al., 2012) (Kanmazalp et al., 2020).

Pharmacological Activities

- These compounds are extensively studied for their pharmacological properties, particularly their anti-tumor, anti-inflammatory, and antibacterial activities. For instance, certain bis-pyrazolyl-thiazoles derivatives have shown promising anti-tumor activities against specific cell lines (Gomha et al., 2016). Similarly, some derivatives exhibit notable antibacterial activities and have been evaluated for their potential as antimicrobial agents (Pitucha et al., 2010) (Mansour et al., 2020).

Molecular Docking and Cytotoxicity

- Molecular docking studies are performed to predict the interaction between these compounds and biological targets, indicating their therapeutic potential. Additionally, the cytotoxicity of these compounds is often evaluated in vitro to understand their effects on various cell lines, providing insights into their potential as anticancer agents (Hosny et al., 2021).

Crystal Structure and Interaction Analysis

- The crystal structures of these compounds are meticulously analyzed to understand their molecular conformations and intermolecular interactions, contributing to the stability and properties of the compounds. Hirshfeld surface analysis and fingerprint plots are utilized to elucidate the nature and percentage contribution of individual intermolecular contacts to the overall structure (Kumara et al., 2017).

特性

IUPAC Name |

N-benzyl-3,5-bis(4-bromophenyl)-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Br2N3S/c24-19-10-6-17(7-11-19)21-14-22(18-8-12-20(25)13-9-18)28(27-21)23(29)26-15-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAXUVNSDGXZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Br2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)

![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)